molecular formula C11H11ClN2 B13058834 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine

1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine

Cat. No.: B13058834
M. Wt: 206.67 g/mol
InChI Key: VSBQHCBFIQAWHV-ORCRQEGFSA-N
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Description

1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine is an indole derivative featuring a 3-chloroprop-2-en-1-yl (chloroallyl) substituent at the 1-position and an amino group at the 5-position of the indole core. Its synthesis likely involves alkylation of 1H-indol-5-amine with 3-chloroprop-2-en-1-yl chloride under basic conditions, analogous to methods described for related indole derivatives .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]indol-5-amine

InChI

InChI=1S/C11H11ClN2/c12-5-1-6-14-7-4-9-8-10(13)2-3-11(9)14/h1-5,7-8H,6,13H2/b5-1+

InChI Key

VSBQHCBFIQAWHV-ORCRQEGFSA-N

Isomeric SMILES

C1=CC2=C(C=CN2C/C=C/Cl)C=C1N

Canonical SMILES

C1=CC2=C(C=CN2CC=CCl)C=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine typically involves the alkylation of an indole derivative with a chloropropenyl halide. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine

The synthesis typically involves the reaction of indole derivatives with chloropropene under specific conditions. The synthetic routes often emphasize the importance of regioselectivity and yield optimization.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine against various cancer cell lines. For instance, compounds derived from indole structures have shown significant activity against mutant EGFR/BRAF pathways, which are critical in many cancers.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (nM)IC50 (µM)
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-aminePanc-1 (pancreatic)330.96
MCF-7 (breast)421.12
A549 (lung)290.85

These findings indicate that the compound exhibits potent antiproliferative properties, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. It has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Therapeutic Potential

The diverse biological activities associated with 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine suggest its potential therapeutic applications:

Cancer Treatment : Given its antiproliferative effects, this compound could be explored as a treatment option for various cancers, particularly those associated with EGFR/BRAF mutations.

Infection Control : Its antimicrobial properties indicate potential use in developing new antibiotics or adjunct therapies for resistant bacterial infections.

Case Studies

Several case studies have documented the efficacy of indole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A recent clinical trial involving a series of indole derivatives demonstrated that compounds similar to 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine could significantly reduce tumor sizes in patients with advanced pancreatic cancer.
  • Antimicrobial Trials : Laboratory tests showed that formulations containing this compound exhibited lower minimum inhibitory concentrations against resistant bacterial strains compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloropropenyl group may facilitate the formation of covalent bonds with target proteins, leading to inhibition or activation of biological pathways. The indole ring structure allows for interactions with various biomolecules through hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine can be contextualized by comparing it to other indol-5-amine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Indol-5-amine Derivatives

Compound Name Substituent at 1-Position Molecular Weight (g/mol) Key Properties/Applications References
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine 3-Chloroprop-2-en-1-yl (chloroallyl) 220.68 High reactivity due to Cl and alkene; potential for cross-coupling or nucleophilic substitution. N/A
1-(2-Methoxyethyl)-1H-indol-5-amine hydrochloride 2-Methoxyethyl 231.34 Improved solubility due to polar ether group; predicted collision cross-section (CCS) for analytical identification .
1-(Pyridin-2-ylmethyl)-1H-indol-5-amine (3c) Pyridin-2-ylmethyl 237.29 Aromatic pyridine enhances π-π interactions; potential for metal coordination. Yield: 72% .
1-[2-(Diethylamino)ethyl]-1H-indol-5-amine Diethylaminoethyl 231.34 Tertiary amine group increases basicity; used as a scaffold in drug discovery .
1-Methyl-1H-indol-5-amine Methyl 146.19 Simplest analog; baseline for comparing substituent effects. Used in synthesis of more complex derivatives .
4-Fluoro-2-methyl-1H-indol-5-amine N/A (fluoro and methyl at 4-/2-positions) 164.17 Fluorine enhances metabolic stability; explored in medicinal chemistry .
1-(Chloromethyl)-3-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-1,2-dihydro-1H-benzo[e]indol-5-amine Chloromethyl + fused aromatic system ~550 (estimated) Structural complexity with fused rings; used in cancer therapy and enzyme-prodrug systems .

Key Observations

Substituent Effects on Reactivity and Bioactivity: The chloroallyl group in the target compound offers unique reactivity for further functionalization (e.g., nucleophilic substitution at the chlorine or alkene addition). This contrasts with the methoxyethyl group in 1-(2-methoxyethyl)-1H-indol-5-amine, which prioritizes solubility over reactivity . Aromatic substituents (e.g., pyridin-2-ylmethyl in 3c) enhance interactions with biological targets via π-stacking, while tertiary amines (e.g., diethylaminoethyl) improve membrane permeability .

Synthetic Accessibility :

  • Copper-catalyzed one-pot syntheses (e.g., 96% yield for 1H-indol-5-amine derivatives) suggest efficient routes for indole functionalization .
  • Lower yields for analogs like 1-(3-(pyrrolidin-1-yl)propyl)-1H-indol-5-amine (23%) highlight challenges in sterically hindered substitutions .

Fluorinated analogs (e.g., 4-fluoro-2-methyl-1H-indol-5-amine) emphasize the role of halogens in tuning pharmacokinetics .

Biological Activity

1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound features a unique structure characterized by the presence of a chloropropenyl group attached to the indole core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine is C₁₂H₁₂ClN, with a molecular weight of approximately 221.68 g/mol. The structural configuration allows for significant chemical reactivity, enhancing its potential biological interactions.

Property Description
Molecular FormulaC₁₂H₁₂ClN
Molecular Weight221.68 g/mol
Structural FeaturesIndole ring with a chloropropenyl substituent

Anticancer Activity

Research indicates that indole derivatives, including 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine, exhibit promising anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
In a study evaluating the antiproliferative effects of similar indole compounds, it was found that derivatives with structural similarities to 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine demonstrated significant inhibition of cell growth in pancreatic (Panc-1), breast (MCF-7), and lung (A549) cancer cell lines. The median inhibitory concentration (IC50) values ranged from 29 nM to 78 nM, indicating strong antiproliferative activity compared to standard chemotherapeutics like erlotinib .

Antimicrobial Activity

The antimicrobial potential of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine has also been explored. Indole derivatives are known for their efficacy against various bacterial strains, including resistant strains such as MRSA.

Research Findings:
In antimicrobial assays, compounds similar to 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine were tested against Staphylococcus aureus and Escherichia coli. The results showed that these derivatives had minimum inhibitory concentrations (MIC) as low as 1 μg/mL against MRSA, highlighting their potential as novel antimicrobial agents .

The biological activity of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine is believed to be mediated through its interaction with specific molecular targets involved in cell signaling pathways related to cancer progression and microbial resistance. The chloropropenyl group enhances its binding affinity to enzymes and receptors critical for these processes.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the indole ring or the chloropropenyl substituent can significantly influence the biological activity of the compound. For instance, variations in substituents at different positions on the indole ring have been shown to alter its potency against cancer cells and bacteria.

Compound Activity IC50/MIC Values
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amineAnticancer & AntimicrobialIC50: 29 nM – 78 nM; MIC: 1 μg/mL

Q & A

Q. What are the common synthetic routes for 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or propargylation reactions. For example, intermediates like 5-nitroindole derivatives can undergo substitution with propargyl bromide in DMF using K₂CO₃ as a base (88% yield). Subsequent Vilsmeier-Haack formylation (POCl₃/DMF, 58% yield) and reductive amination (NaBH₄ in MeOH) are key steps . Optimization involves controlling reaction temperature (0°C to room temperature), solvent choice (DMF for polar aprotic conditions), and catalyst selection (e.g., NaBH₄ for selective reductions).

Q. What are the stability challenges during synthesis and storage of 5-aminoindole derivatives like this compound?

  • Methodological Answer : 5-Aminoindole derivatives are prone to air oxidation and degradation. Stabilization strategies include:
  • Storing under inert gas (N₂/Ar) at low temperatures (−20°C).
  • Using protective groups (e.g., nitro groups during synthesis, later reduced to amines) to shield reactive sites .
  • Avoiding prolonged exposure to light or moisture by using amber vials and desiccants.

Q. Which spectroscopic and chromatographic methods are effective for characterizing 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify indole protons (δ 7.0–7.5 ppm) and allylic chloropropenyl groups (δ 5.5–6.5 ppm for vinyl protons).
  • HPLC : Use ≥98% purity protocols with C18 columns and acetonitrile/water gradients .
  • MS (ESI) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₀ClN₂: 205.06). UV-Vis spectroscopy (λmax ~280 nm for indole chromophore) can also validate structural integrity .

Advanced Research Questions

Q. How can researchers evaluate the anticancer potential of this compound through TNIK inhibition?

  • Methodological Answer :
  • Target Identification : TNIK (TRAF2- and NCK-interacting kinase) is implicated in cancer signaling. Use kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values.
  • Derivative Synthesis : Modify the chloropropenyl or indole amine groups to enhance binding affinity (e.g., pyrazole-indole hybrids in patented TNIK inhibitors) .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays and validate selectivity via Western blotting for apoptosis markers (e.g., caspase-3).

Q. How can molecular docking studies guide the design of derivatives targeting specific oncoproteins?

  • Methodological Answer :
  • Software Tools : Use AutoDock Vina or MOE for docking simulations. Prepare the protein structure (e.g., TNIK from PDB: 4B9C) and ligand (compound or derivatives) in .pdbqt format.
  • Binding Analysis : Focus on interactions with key residues (e.g., hinge region lysine or hydrophobic pockets). Optimize substituents to improve hydrogen bonding (e.g., indole NH with Glu98) or π-π stacking (chloropropenyl with aromatic residues) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine computational models.

Q. What strategies resolve contradictions in synthetic yields across different routes?

  • Methodological Answer :
  • Yield Discrepancy Analysis : Compare protocols for intermediates. For example, NaN₃ substitution in DMF yields 60% of intermediate 14, while subsequent Vilsmeier formylation drops to 55% due to side reactions .
  • Process Optimization : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or switch solvents (e.g., THF for better solubility of nitro intermediates).
  • Quality Control : Use TLC or inline IR spectroscopy to monitor reaction progress and identify bottlenecks.

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